7-chloro-L-tryptophan

Catalog No.
S3313060
CAS No.
73945-46-7
M.F
C11H11ClN2O2
M. Wt
238.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-chloro-L-tryptophan

CAS Number

73945-46-7

Product Name

7-chloro-L-tryptophan

IUPAC Name

(2S)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

InChI

InChI=1S/C11H11ClN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m0/s1

InChI Key

DMQFGLHRDFQKNR-VIFPVBQESA-N

SMILES

C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N

Synonyms

7-chlorotryptophan

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N

Isomeric SMILES

C1=CC2=C(C(=C1)Cl)NC=C2C[C@@H](C(=O)O)N

The exact mass of the compound 7-chloro-L-tryptophan is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

7-Chloro-L-tryptophan is a halogenated derivative of the essential amino acid L-tryptophan, characterized by a chlorine atom at the C7 position of the indole ring. This specific modification makes it a crucial biosynthetic precursor for a range of bioactive natural products, most notably the indolocarbazole class of antitumor agents, including rebeccamycin [REFS-1, REFS-2]. Its distinct electronic properties and steric profile at the C7 position also make it a valuable building block for the synthesis of modified peptides, where C7-arylated tryptophan residues can be critical for molecular recognition and biological activity [3].

Substituting 7-chloro-L-tryptophan with either the parent L-tryptophan, other positional isomers (e.g., 6-chloro-L-tryptophan), or even other 7-halo-analogs (e.g., 7-bromo-L-tryptophan) often fails in practice. The C7 position is specifically recognized by key biosynthetic enzymes like tryptophan 7-halogenase (RebH), which does not process other positions, making isomers unsuitable for targeted pathways like rebeccamycin synthesis [1]. Furthermore, the specific halogen (Cl vs. Br) dictates chemical reactivity in synthetic applications such as palladium-catalyzed cross-coupling reactions and imparts distinct biological activities and metabolic consequences, including differential feedback inhibition in engineered fermentation systems [REFS-2, REFS-3]. Therefore, the choice of isomer and halogen is a critical design parameter, not a minor substitution.

Essential and Regiospecific Precursor for Rebeccamycin Biosynthesis

7-Chloro-L-tryptophan is the natural, enzyme-specified precursor for the biosynthesis of the chlorinated indolocarbazole antitumor agent rebeccamycin. The pathway-specific halogenase, RebH, selectively chlorinates L-tryptophan at the C7 position [1]. When the rebeccamycin gene cluster is expressed in a heterologous host like *Streptomyces albus*, the use of L-tryptophan as a precursor results in the production of the non-halogenated analog, deschloro-rebeccamycin, demonstrating that 7-chloro-L-tryptophan is required to produce the correctly halogenated final product [2].

Evidence DimensionFinal product of heterologous biosynthesis
Target Compound DataEnables production of chlorinated rebeccamycin
Comparator Or BaselineL-tryptophan (unsubstituted precursor) yields deschloro-rebeccamycin
Quantified DifferencePresence vs. Absence of two essential chlorine atoms in the final bioactive molecule
ConditionsHeterologous expression of the rebeccamycin biosynthetic gene cluster in *S. albus*.

For researchers synthesizing rebeccamycin or related indolocarbazoles via biosynthetic or chemoenzymatic routes, this specific precursor is non-negotiable to achieve the target halogenated structure.

Superior Antiparasitic Potency Linked to C7-Substitution Pattern

In a direct comparison of halogenated tryptophan analogs against the parasite *Trypanosoma brucei*, compounds with halogenation at the C7 position demonstrated significantly higher trypanocidal activity. The methyl ester of 7-chloro-L-tryptophan was up to 45-fold more potent than analogs with substitutions at other positions, such as the 5-bromo analog [1]. This highlights the critical importance of the C7 substitution for this specific biological application.

Evidence DimensionHalf maximal effective concentration (EC50) against *T. brucei*
Target Compound Data3.5 µM (for 7-chloro-L-tryptophan methyl ester)
Comparator Or Baseline158 µM (for 5-bromo-L-tryptophan methyl ester)
Quantified Difference45-fold higher potency for the 7-substituted analog compared to the 5-substituted analog
ConditionsIn vitro assay against bloodstream form *Trypanosoma brucei* trypomastigotes.

This provides a clear, quantitative justification for selecting a C7-halogenated tryptophan over other positional isomers in medicinal chemistry programs targeting parasitic diseases.

Differential Feedback Inhibition Profile Compared to 7-Bromo Analog

When developing fermentative processes for halogenated tryptophans, product-induced feedback inhibition is a critical process parameter. 7-Chloro-L-tryptophan is a more potent inhibitor of the upstream pathway enzyme anthranilate phosphoribosyltransferase (TrpD) than its bromo- counterpart. This effect is observed at a concentration three times lower than that of 7-bromo-L-tryptophan, a key consideration for optimizing microbial strain and bioprocess design [1].

Evidence DimensionConcentration required for ~67% inhibition of TrpD specific activity
Target Compound Data~0.05 mM
Comparator Or Baseline~0.15 mM (for 7-bromo-L-tryptophan)
Quantified Difference7-Chloro-L-tryptophan inhibits the enzyme at a 3-fold lower concentration
ConditionsIn vitro enzyme activity assay with crude extracts of *C. glutamicum*.

This informs the selection between chloro- and bromo- analogs for researchers designing microbial production systems, as it directly impacts achievable titers and metabolic burden on the host.

High Compatibility with Downstream Enzymatic Processing to Tryptamines

7-Chloro-L-tryptophan serves as an excellent substrate for downstream enzymatic modifications, such as decarboxylation to form tryptamines. The aromatic amino acid decarboxylase from *Bacillus atrophaeus* (AADC-Ba) exhibits a Michaelis constant (KM) for 7-chloro-L-tryptophan that is nearly identical to its affinity for the natural substrate, L-tryptophan. This indicates that the enzyme's binding and processing efficiency is not compromised by the C7-chloro substitution [1].

Evidence DimensionMichaelis constant (KM) of AADC from *B. atrophaeus*
Target Compound Data0.7 ± 0.3 mM
Comparator Or Baseline0.9 ± 0.3 mM (for L-tryptophan)
Quantified DifferenceNegligible difference in substrate affinity, indicating comparable enzymatic processing
ConditionsIn vitro kinetic analysis of purified aromatic amino acid decarboxylase.

This provides procurement confidence that the compound can be used as a direct drop-in replacement for L-tryptophan in specific biocatalytic workflows to generate novel halogenated derivatives.

Precursor for Natural Product and Indolocarbazole Synthesis

The primary choice for the chemoenzymatic or biosynthetic production of the antitumor agent rebeccamycin and its analogs. Its use is mandated by the high regiospecificity of the tryptophan 7-halogenase enzyme central to the biosynthetic pathway [1].

Scaffold for Antiparasitic Drug Discovery Programs

A validated starting point for structure-activity relationship (SAR) studies targeting *Trypanosoma brucei*. The C7-substitution pattern is quantitatively linked to higher potency, making this compound a more promising lead scaffold than other positional isomers [2].

Substrate for Biocatalytic Production of Halogenated Tryptamines

An ideal substrate for enzymatic decarboxylation to produce 7-chloro-tryptamine. Its high compatibility with aromatic amino acid decarboxylases allows for efficient and clean biocatalytic synthesis of halogenated tryptamine derivatives for further chemical or pharmaceutical development [3].

XLogP3

-0.4

Sequence

X

Wikipedia

7-chloro-L-tryptophan
7-chlorotryptophan

Dates

Last modified: 08-19-2023

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